LogP Comparison vs. N-Allyl and Hydroxyethyl Analogs
The target compound exhibits a computed logP of 2.5 [1], which is higher than the 2.03 logP of the N-allyl analog (9080164) and substantially higher than the 1.44 logP of the hydroxyethyl analog (91868277) . Increased logP correlates with enhanced passive membrane permeability, which can be advantageous for intracellular target engagement but may also influence non-specific protein binding and solubility. The quantitative divergence (ΔlogP of +0.47 to +1.06) is sufficient to alter cellular uptake kinetics in standard permeability assays.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.5 |
| Comparator Or Baseline | N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide (9080164): logP = 2.03; 2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol (91868277): logP = 1.44 |
| Quantified Difference | ΔlogP = +0.47 vs 9080164; ΔlogP = +1.06 vs 91868277 |
| Conditions | Computed logP values from Hit2Lead / ChemBridge database; method not specified. |
Why This Matters
Even a ΔlogP of 0.5 can shift a compound one full log unit in membrane permeability, altering apparent potency and intracellular exposure in cell-based assays, making the choice of analog critical for reproducible SAR studies.
- [1] MolAid. 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide. LogP 2.5. Compound ID MS_17948072. View Source
